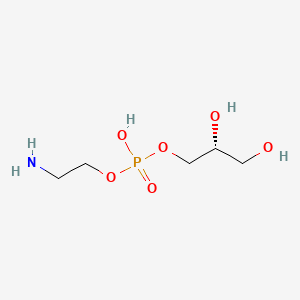
4-甲氧基-N,N-二甲基苯胺
描述
4-Methoxy-N,N-dimethylaniline, also known as 4-MDA, is an aromatic amine used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 171.25 g/mol, and a melting point of 41-43°C. 4-MDA is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules. It is also used in the study of biochemical and physiological effects, and in the development of new drugs and drug delivery systems.
科学研究应用
偶氮染料的合成
4-甲氧基-N,N-二甲基苯胺: 是偶氮染料合成中的关键起始原料 {svg_1}。偶氮染料以其鲜艳的色彩而著称,广泛应用于纺织、食品和化妆品行业。4-甲氧基-N,N-二甲基苯胺中的甲氧基和二甲氨基有利于形成稳定的偶氮化合物,这些化合物随后与各种底物偶联,生成具有特定颜色性质的染料。
二硫代氨基甲酸酯的生产
该化合物也用于二硫代氨基甲酸酯的生产 {svg_2},二硫代氨基甲酸酯是一类有机硫化合物。二硫代氨基甲酸酯用作杀菌剂、杀虫剂和硫化促进剂。它们是通过4-甲氧基-N,N-二甲基苯胺与二硫化碳和醇或胺反应合成的。
医药应用
在制药行业,4-甲氧基-N,N-二甲基苯胺参与各种药物的合成 {svg_3}。它是一种仲胺,可以转化为抗抑郁药、迷幻药和阿片类镇痛药,如克洛米帕明、地昔帕明、苯乙胺、可待因、海洛因和吗啡。
农药合成
该化合物是农药合成中的成分 {svg_4}。这些化学品包括除草剂、杀虫剂和肥料,对作物保护和产量提高至关重要。4-甲氧基-N,N-二甲基苯胺的多功能性使其能够掺入具有理想农业特性的复杂分子中。
电化学氧化研究
4-甲氧基-N,N-二甲基苯胺因其电化学氧化性质而受到研究 {svg_5}。此过程在有机合成中意义重大,因为它提供了一种改变化学结构的途径。该化合物的氧化机理对于开发新的合成方法和理解电子转移过程特别感兴趣。
定向阳极C–H磺酰化
4-甲氧基-N,N-二甲基苯胺在定向阳极C–H磺酰化方面具有新的应用 {svg_6}。该反应涉及在芳香化合物中引入磺酰基,而无需过渡金属或外部氧化剂。它代表了一种绿色化学方法来使有机分子官能化。
作用机制
The mechanism of action of 4-Methoxy-N,N-dimethylaniline in chemical reactions is complex and depends on the specific reaction context. For instance, in one study, it was found that the compound undergoes one-electron oxidation at the anode and gives the corresponding N,N-dimethylaniline cation. A hydroxy ion, instead of the compound, abstracts a proton from the cation and gives water and a certain radical .
属性
IUPAC Name |
4-methoxy-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDMNHEQMILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220377 | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701-56-4 | |
| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 701-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-P-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methoxy-N,N-dimethylaniline contribute to long-lived redox products in photochemical systems?
A: 4-Methoxy-N,N-dimethylaniline acts as a quencher in photoredox systems, particularly with tris(2,2'-bipyridine)ruthenium(II) derivatives as photosensitizers. [] Research suggests that after the photosensitizer is excited by light, 4-methoxy-N,N-dimethylaniline donates an electron to the excited state, leading to the formation of a radical cation. This electron transfer process is facilitated by electrostatic interactions between the positively charged photosensitizer (often anchored to a polyelectrolyte) and the electron-rich 4-methoxy-N,N-dimethylaniline. The spatial separation of the resulting radical ions on separate like-charged polyelectrolytes contributes to the significantly prolonged lifetimes of these redox products. []
Q2: What is the role of 4-methoxy-N,N-dimethylaniline in studying N-dealkylation mechanisms by Cytochrome P450 enzymes?
A: 4-Methoxy-N,N-dimethylaniline serves as a substrate to investigate the mechanism of N-dealkylation reactions catalyzed by Cytochrome P450 enzymes, specifically the P450 2B1 isoform. [] Researchers study kinetic hydrogen isotope effects by substituting the methyl group's hydrogens with deuterium. This helps elucidate whether the reaction proceeds through a 1-electron oxidation pathway or a hydrogen atom abstraction mechanism. Observations of colored aminium radicals formed during reactions with 4-methoxy-N,N-dimethylaniline, coupled with deuterium isotope effects, support the hypothesis of a 1-electron oxidation mechanism for N-dealkylation by P450 2B1. []
Q3: Can 4-methoxy-N,N-dimethylaniline be synthesized using dimethylsulfoxide (DMSO)?
A: Yes, a recent study revealed that 4-methoxy-N,N-dimethylaniline can be synthesized using DMSO as a methylating agent. [] This method, considered a greener alternative to traditional methods employing toxic reagents, utilizes a combination of DMSO, formic acid, and triethylamine. This protocol effectively methylates various substrates, including 4-methoxyaniline, yielding 4-methoxy-N,N-dimethylaniline. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



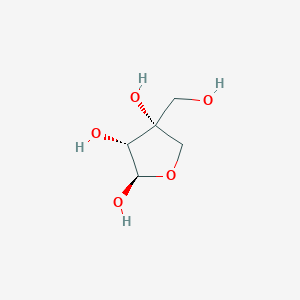
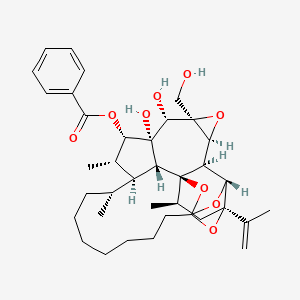
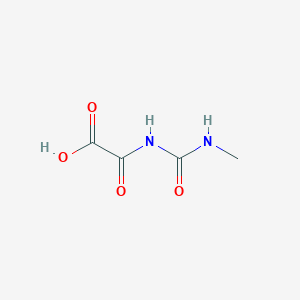

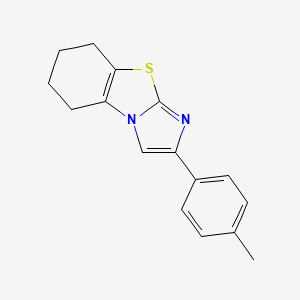

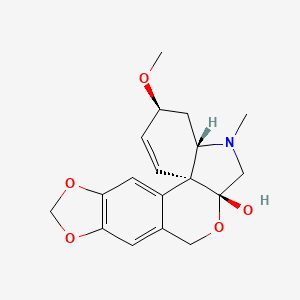
![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
